1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl group.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the binding affinity of the compound to its targets, leading to the modulation of biological pathways. The indole core is known to interact with various enzymes and receptors, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione.
1-(2-chloro-6-fluorobenzyl)piperazine: Another compound with similar substituents but different core structure.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the benzyl group attached to the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2/c16-11-5-3-6-12(17)10(11)8-18-13-7-2-1-4-9(13)14(19)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKUQDIOKDKRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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